molecular formula C6H8N2OS B1418091 6-Methyl-2-(methylthio)pyrimidin-4-ol CAS No. 6328-58-1

6-Methyl-2-(methylthio)pyrimidin-4-ol

Cat. No. B1418091
Key on ui cas rn: 6328-58-1
M. Wt: 156.21 g/mol
InChI Key: OCOHPSHRDKBGOZ-UHFFFAOYSA-N
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Patent
US08044062B2

Procedure details

To a solution of 2-methyl-2-thiopseudourea sulfate (Aldrich, 58.74 g, 0.422 mol) in water (1000 mL) were added sodium carbonate (81.44 g, 0.768 mol) and ethyl acetoacetate (50 g, 0.384 mol) at room temperature. The reaction mixture was stirred overnight. After neutralizing to pH=8, the solid was collected through filtration followed by drying under vacuum overnight to afford 6-methyl-2-(methylthio)pyrimidin-4(3H)-one (57.2 g, 95% yield) of product. 1H NMR (400 MHz, DMSO-d6): δ 12.47 (bs, 1H), 5.96 (bs, 1H), 2.47 (s, 3H), 2.17 (s, 3H).
Quantity
58.74 g
Type
reactant
Reaction Step One
Quantity
81.44 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[CH3:6][S:7][C:8](=[NH:10])[NH2:9].C(=O)([O-])[O-].[Na+].[Na+].[C:17](OCC)(=[O:22])[CH2:18][C:19]([CH3:21])=O>O>[CH3:21][C:19]1[N:9]=[C:8]([S:7][CH3:6])[NH:10][C:17](=[O:22])[CH:18]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
58.74 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Name
Quantity
81.44 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was collected through filtration
CUSTOM
Type
CUSTOM
Details
by drying under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC(NC(=N1)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 57.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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